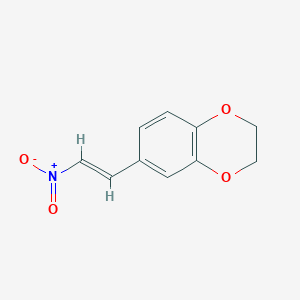

6-(2-Nitrovinyl)-1,4-benzodioxan

Description

The Versatile 1,4-Benzodioxan Scaffold

The 1,4-benzodioxan framework is a well-established and highly valued structural motif in medicinal chemistry. nih.govresearchgate.net Its prevalence stems from its ability to serve as a versatile template in the design of a wide array of bioactive molecules. nih.govresearchgate.net This scaffold is a key component in numerous compounds that exhibit a broad spectrum of biological activities, including anti-cancer, antibacterial, and anti-inflammatory properties. researchgate.net The therapeutic potential of 1,4-benzodioxan derivatives is extensive, with applications ranging from agents targeting the central nervous system to treatments for cardiovascular diseases. nih.govrsc.org

The significance of the 1,4-benzodioxan scaffold is underscored by its presence in both naturally occurring compounds and synthetically derived molecules. rsc.orgunimi.it Natural products like silybin, known for its use in treating liver disease, feature this core structure. rsc.org In the realm of synthetic chemistry, the 1,4-benzodioxan ring system has been instrumental in the development of selective antagonists for various receptors, highlighting its importance in drug discovery. nih.govnih.gov The adaptability of the benzene (B151609) ring for substitution allows for fine-tuning of the molecule's interaction with biological targets. researchgate.net

The Synthetically Important Nitrovinyl Moiety

The nitrovinyl group is a powerful and versatile functional group in organic synthesis. sci-hub.se Its electron-withdrawing nature significantly influences the reactivity of the molecule, making it a key player in a variety of chemical transformations. This moiety is particularly valuable in the construction of complex organic molecules and heterocyclic compounds. sci-hub.se

The nitrovinyl group's utility is demonstrated in its participation in crucial reactions such as Michael additions and Henry (nitro-aldol) reactions. sci-hub.sewiley.com These reactions are fundamental in the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. The presence of the nitrovinyl group activates the molecule for nucleophilic attack, enabling the introduction of diverse functionalities and the assembly of intricate molecular architectures. sci-hub.se Furthermore, the nitro group itself can be readily transformed into other important functional groups, further broadening the synthetic possibilities. wiley.com

Properties

IUPAC Name |

6-[(E)-2-nitroethenyl]-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQOWPIWGFTIAM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 2 Nitrovinyl 1,4 Benzodioxan and Analogous Structures

Precursor Synthesis for the 1,4-Benzodioxan Core

The foundational step in the synthesis of the target compound is the construction of the 1,4-benzodioxan heterocyclic system. This is typically achieved through strategies that begin with a catechol derivative, which is then elaborated to form the fused dioxan ring and subsequently functionalized.

Catechol-Based Annulation Strategies

The most prevalent method for constructing the 1,4-benzodioxan ring is a variation of the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com This strategy involves the reaction of a catechol derivative with a 1,2-dielectrophile, most commonly a 1,2-dihaloethane such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644). The reaction proceeds via a double SN2 mechanism, where the two hydroxyl groups of the catechol act as nucleophiles, displacing the halides to form the six-membered dioxan ring. wikipedia.org

The synthesis typically requires a base to deprotonate the phenolic hydroxyl groups, thereby increasing their nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). guidechem.comscirp.org For instance, the reaction of 3,4-dihydroxybenzaldehyde (B13553) with 1,2-dichloroethane in the presence of potassium carbonate and DMF at elevated temperatures yields the 1,4-benzodioxan-6-carboxaldehyde (B32326) core. guidechem.com

Table 1: Representative Conditions for Catechol-Based Annulation

| Catechol Derivative | Reagent | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | 1,2-Dichloroethane | K₂CO₃ | DMF | 105 °C | 1,4-Benzodioxan-6-carboxaldehyde | guidechem.com |

| 3,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane | Cs₂CO₃ | DMF | 70 °C | 1,4-Benzodioxan-6-carboxaldehyde | guidechem.com |

| tert-Butyl-4-hydroxyphenylcarbamate | 1,2-Dibromoethane | K₂CO₃ | Acetone | Reflux | Mono-alkylated product | chemspider.com |

Derivatization at the 6-Position of 1,4-Benzodioxan

To synthesize the target molecule, a functional handle is required at the 6-position of the 1,4-benzodioxan ring. This is most conveniently introduced by starting with a substituted catechol. The use of 3,4-dihydroxybenzaldehyde as the starting material directly installs a formyl (aldehyde) group at the desired position, yielding 1,4-benzodioxan-6-carboxaldehyde. guidechem.comsigmaaldrich.com

This aldehyde is a crucial intermediate, serving as the electrophilic partner in the subsequent condensation step. sigmaaldrich.com The versatility of the aldehyde group allows for its participation in various carbon-carbon bond-forming reactions, making it an ideal precursor for the introduction of the nitrovinyl moiety. guidechem.com For example, this aldehyde has been widely used in the synthesis of 1,4-benzodioxan-substituted chalcones through Claisen-Schmidt condensation, a reaction analogous in principle to the Henry reaction. nih.gov

Formation of the (E)-2-Nitrovinyl Functionality

With the 1,4-benzodioxan-6-carboxaldehyde precursor in hand, the next critical phase is the construction of the (E)-2-nitrovinyl side chain. This is predominantly achieved through a direct condensation approach.

Direct Condensation Approaches

The most direct and widely employed method for forming a β-nitro alcohol, the precursor to the nitrovinyl group, is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This classic reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org For the synthesis of 6-(2-nitrovinyl)-1,4-benzodioxan, this involves the reaction of 1,4-benzodioxan-6-carboxaldehyde with nitromethane (B149229).

The mechanism begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide intermediate. Subsequent protonation yields the β-nitro alcohol. wikipedia.org

Often, the reaction conditions can be tuned to favor the subsequent dehydration of the β-nitro alcohol, especially when an acidic proton is present on the carbon bearing the nitro group. chemeurope.comscirp.org This elimination of water directly yields the conjugated nitroalkene, in this case, this compound. Common catalysts for the Henry reaction include simple bases like sodium hydroxide (B78521) or ammonium (B1175870) acetate. chemeurope.com

Table 2: General Conditions for the Henry Reaction

| Aldehyde | Nitroalkane | Catalyst/Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Nitroethane | Ammonium acetate | None (Microwave) | Nitroalkene | chemeurope.com |

| Benzaldehyde | Nitromethane | Zinc triflate, DIPEA, N-Methylephedrine | - | β-Nitro alcohol | wikipedia.orgchemeurope.com |

| Aromatic Aldehydes | Nitromethane | Quinine derivatives | - | β-Nitro alcohol | wikipedia.org |

Alternative Synthetic Routes to Nitrovinyl Aromatic Systems

While the Henry reaction followed by dehydration is the most common route, other methods can be considered for the synthesis of nitrovinyl aromatic systems. One alternative involves the nitration of a pre-existing styrene (B11656) derivative. However, this approach can suffer from issues with regioselectivity and the harsh conditions often required for nitration, which may not be compatible with the 1,4-benzodioxan ring system.

Another strategy involves the palladium-catalyzed coupling of a vinyl halide with a nitrite (B80452) source, though this is less common for the direct synthesis of nitrovinyl compounds compared to the robust and high-yielding Henry reaction. For most applications, the condensation of the corresponding aromatic aldehyde with a nitroalkane remains the most efficient and practical approach. scirp.orgpsu.edu

Targeted Synthesis of this compound

The targeted synthesis of this compound is a sequential combination of the methodologies described above.

The synthesis commences with the formation of the key intermediate, 1,4-benzodioxan-6-carboxaldehyde. This is achieved by reacting 3,4-dihydroxybenzaldehyde with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, under basic conditions in a solvent like DMF. guidechem.com

The final step is the Henry condensation of 1,4-benzodioxan-6-carboxaldehyde with nitromethane. By employing a suitable base and often with heating, the initial β-nitro alcohol adduct is formed, which then undergoes dehydration in situ or in a subsequent step to afford the final product, this compound. The (E)-isomer is typically the thermodynamically favored product due to reduced steric hindrance in the planar conjugated system.

An in-depth examination of the synthetic routes and derivatization pathways for this compound and its analogs reveals a versatile scaffold for chemical exploration. This article focuses exclusively on the synthetic methodologies, derivatization, and stereoselective synthesis related to this compound.

Chemical Reactivity and Mechanistic Investigations of 6 2 Nitrovinyl 1,4 Benzodioxan

Role as a Michael Acceptor in Conjugate Additions

The compound 6-(2-nitrovinyl)-1,4-benzodioxan is an effective Michael acceptor, a class of compounds that readily undergoes conjugate addition reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reactivity stems from the electron-deficient nature of the β-carbon in the nitrovinyl group, making it a prime target for nucleophilic attack. masterorganicchemistry.com

Nucleophilic Addition to the β-Carbon

The core of the Michael addition lies in the nucleophilic attack on the β-carbon of the α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.com In the case of this compound, a nucleophile adds to the carbon atom further away from the nitro group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. masterorganicchemistry.compsiberg.com This process is thermodynamically controlled and results in what is known as a 1,4-adduct. organic-chemistry.orgadichemistry.com The stability of the resulting intermediate, an enolate, is a key driving force for this reaction. masterorganicchemistry.com The presence of the nitro group is crucial as it stabilizes the negative charge that develops on the α-carbon through resonance. masterorganicchemistry.com

The general mechanism for the Michael addition involves three key steps:

Formation of a nucleophile (enolate). masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of the nitrovinyl group. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

Scope and Limitations of Michael Donors

A wide array of nucleophiles, known as Michael donors, can participate in this reaction. masterorganicchemistry.comadichemistry.com These donors are typically stabilized carbanions derived from compounds with acidic methylene (B1212753) or methine groups. adichemistry.com

Table 1: Common Michael Donors

| Donor Type | Examples |

| Active Methylene Compounds | Malonates (e.g., Diethyl malonate), β-keto esters (e.g., Ethyl acetoacetate) adichemistry.com |

| Nitroalkanes | Nitromethane (B149229), Nitroethane organic-chemistry.orgadichemistry.com |

| Cyanides | Sodium cyanide, Potassium cyanide |

| Thiols | Thiophenol, Cysteine nih.gov |

| Amines | Primary and secondary amines |

| Organocuprates | Gilman reagents (e.g., Lithium dimethylcuprate) masterorganicchemistry.com |

The success of the Michael addition is also dependent on the reactivity of both the donor and the acceptor. psiberg.com Less reactive, or "soft," nucleophiles generally favor the 1,4-conjugate addition. youtube.com In contrast, highly reactive, or "hard," nucleophiles like Grignard reagents or organolithium compounds tend to favor a 1,2-addition, attacking the carbonyl carbon directly in similar α,β-unsaturated systems. masterorganicchemistry.com The choice of base and solvent is also critical for the success of the reaction, with weaker bases often being sufficient when highly reactive acceptors are used. researchgate.net

Intramolecular Michael Reactions Involving the Nitrovinyl System

The Michael addition can also occur intramolecularly, providing a powerful method for the synthesis of cyclic compounds. rsc.org In this variation, the Michael donor and acceptor are part of the same molecule. This reaction is a valuable tool for creating nitrogen-containing heterocycles. rsc.org Various functional groups, including sulfonamides, carbamates, and amides, can act as the intramolecular nucleophile. rsc.org The reaction can be catalyzed by different organocatalysts, such as diaryl prolinols and chiral phosphoric acids, to achieve high enantioselectivity. rsc.org

Redox Chemistry of the Nitro Group within the 1,4-Benzodioxan Framework

The nitro group of this compound is a key site for redox reactions, particularly reductions. cymitquimica.com The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. masterorganicchemistry.com

Reductive Transformations and their Synthetic Utility

The reduction of the nitro group can lead to various functional groups, with the most common product being the corresponding amine. masterorganicchemistry.comnih.gov This transformation is synthetically valuable as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, significantly altering the reactivity of the aromatic ring. masterorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/Method | Product |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel) masterorganicchemistry.comwikipedia.org | Amine masterorganicchemistry.comwikipedia.org |

| Metals in Acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl) masterorganicchemistry.com | Amine masterorganicchemistry.com |

| Sodium Hydrosulfite wikipedia.org | Amine wikipedia.org |

| Tin(II) Chloride wikipedia.org | Amine wikipedia.org |

| Zinc dust and Ammonium (B1175870) Chloride | Hydroxylamine (B1172632) wikipedia.org |

The choice of reducing agent and reaction conditions can allow for the selective formation of different reduction products. For instance, under controlled conditions, the reduction can be stopped at the hydroxylamine stage. wikipedia.org

Mechanistic Aspects of Nitro Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The generally accepted Haber mechanism outlines a stepwise reduction. google.com

The primary pathway involves the following steps:

Nitro to Nitroso: The nitro group is first reduced to a nitroso group. nih.govgoogle.com

Nitroso to Hydroxylamine: The nitroso group is then rapidly reduced to a hydroxylamine. This step is typically much faster than the initial reduction of the nitro group. nih.govgoogle.com

Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to the amine, which is often the slowest step in the sequence. google.com

An alternative pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to an azo compound, a hydrazo compound, and finally the amine. google.com The specific mechanism can be influenced by factors such as the catalyst, solvent, and pH of the reaction medium. For example, in an alkaline medium, the reduction can proceed directly to the aniline (B41778) without the accumulation of intermediates. orientjchem.org

Electrophilic Aromatic Substitution Reactions of the 1,4-Benzodioxan Moiety

The reactivity of the aromatic ring in this compound towards electrophilic attack is governed by the cumulative electronic effects of its two substituents: the fused 1,4-dioxan ring and the 6-(2-nitrovinyl) group. The outcome of such reactions, in terms of both reaction rate and regioselectivity, can be predicted by analyzing the individual directing properties of these groups. msu.edu

The 1,4-benzodioxan moiety functions as a substituted diether of a benzene (B151609) ring. The oxygen atoms, through their lone pairs, exert a strong resonance electron-donating effect (+R) and a moderate inductive electron-withdrawing effect (-I). The resonance effect is dominant, making the fused ether group an activating substituent that enriches the electron density of the aromatic ring, particularly at the positions ortho and para to the oxygen atoms. libretexts.orgmasterorganicchemistry.com Consequently, the 1,4-benzodioxan system directs incoming electrophiles to positions 5 and 8 (ortho) and position 7 (para).

Conversely, the 2-nitrovinyl group at position 6 is a strongly deactivating, meta-directing substituent. youtube.com The powerful electron-withdrawing nature of the nitro group, conjugated with the vinyl double bond, pulls electron density from the aromatic ring via both resonance (-R) and inductive (-I) effects. This deactivation reduces the ring's nucleophilicity and directs incoming electrophiles to the positions meta to itself, which are positions 5 and 7.

When these two opposing influences are considered, the regiochemical outcome of an electrophilic aromatic substitution on this compound is a result of their interplay. The directing effects are cooperative for substitution at positions 5 and 7, but antagonistic for position 8. msu.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Effect of 1,4-Dioxan Moiety | Directing Effect of 6-(2-Nitrovinyl) Group | Combined Effect | Predicted Outcome |

| 5 | Ortho (Activating) | Meta (Deactivating) | Cooperative | Favored |

| 7 | Para (Activating) | Meta (Deactivating) | Cooperative | Favored |

| 8 | Ortho (Activating) | Ortho (Deactivating) | Antagonistic | Disfavored |

Therefore, electrophilic attack is most likely to occur at positions 5 and 7, which are activated by the dioxan moiety and meta to the deactivating nitrovinyl group. The strongly activating nature of the ether groups generally outweighs the deactivation by the nitrovinyl group, allowing reactions like nitration or halogenation to proceed, albeit under potentially more forcing conditions than for unsubstituted 1,4-benzodioxan.

Cycloaddition Reactions and Pericyclic Processes

The 2-nitrovinyl group in this compound is an excellent participant in cycloaddition reactions. The electron-withdrawing nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it a potent dienophile for [4+2] cycloadditions (Diels-Alder reactions) and a reactive component in other pericyclic processes like [3+2] cycloadditions. mdpi.comacs.org

[4+2] Cycloaddition (Diels-Alder Reaction)

In a Diels-Alder reaction, the electron-deficient double bond of the nitrovinyl group can react with an electron-rich diene to form a six-membered ring. nih.govrsc.org The nitro group acts as a powerful regiochemical control element. For instance, reaction with an unsymmetrical diene like isoprene (B109036) would be expected to yield a specific regioisomer based on the alignment of frontier molecular orbitals. The versatility of the nitro group in subsequent transformations makes nitroalkene Diels-Alder reactions a valuable synthetic tool. thieme-connect.com

[3+2] Cycloaddition

This compound can also function as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azides. rsc.orgrsc.org These reactions are a powerful method for constructing five-membered heterocyclic rings. Theoretical studies on β-nitrostyrenes have shown that these reactions proceed with high regioselectivity, typically involving the attack of the nucleophilic center of the dipole on the β-carbon of the nitroalkene. rsc.orgresearchgate.net The stereoselectivity of such cycloadditions can also be high, leading to specific diastereomers. rsc.org

Other Pericyclic Reactions

The nitrovinyl moiety can also engage in other pericyclic processes. For example, under thermal or photochemical conditions, [2+2] cycloadditions with other alkenes could potentially form substituted cyclobutane (B1203170) rings. youtube.com Furthermore, intramolecular versions of these cycloadditions are possible if a suitable diene or dipolar functionality were present elsewhere in the molecule. nih.gov

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Product Type | Key Features |

| [4+2] Diels-Alder | Electron-rich diene (e.g., cyclopentadiene, isoprene) | Substituted cyclohexene | High regioselectivity, versatile nitro group for further functionalization. rsc.org |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., nitrone, azide) | Five-membered heterocycle (e.g., isoxazolidine) | Forms heterocyclic systems, often with high regio- and stereocontrol. rsc.orgrsc.org |

| [2+2] Cycloaddition | Alkene (photochemical conditions) | Substituted cyclobutane | Formation of four-membered rings. youtube.com |

Other Key Transformation Reactions

One of the most significant transformations of the this compound molecule is the reduction of the nitrovinyl group. This reaction converts the α,β-unsaturated nitroalkene into a saturated primary amine, yielding 6-(2-aminoethyl)-1,4-benzodioxan, an analogue of phenethylamine. This transformation involves the reduction of both the carbon-carbon double bond and the nitro group. beilstein-journals.org

Various reducing agents can accomplish this transformation, with the choice of reagent influencing reaction conditions and yield.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the complete reduction of nitroalkenes to amines. mdma.ch Another effective reagent is sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), which has been shown to reduce β-nitrostyryl derivatives to the corresponding phenethylamines in good yields. mdma.ch

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney nickel. It is an effective but can sometimes require elevated pressures or temperatures. beilstein-journals.orgmdma.ch

Sodium Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) alone is generally insufficient to reduce the nitro group, its combination with a catalyst like copper(II) chloride (CuCl₂) provides an efficient system for the one-pot reduction of β-nitrostyrenes to phenethylamines under mild conditions. beilstein-journals.orgnih.govchemrxiv.orgchemrxiv.org This method is often preferred for its operational simplicity and avoidance of highly reactive hydrides.

The resulting amine, 6-(2-aminoethyl)-1,4-benzodioxan, is a valuable synthetic intermediate for the construction of more complex molecules.

Table 3: Selected Methods for the Reduction of the Nitrovinyl Group

| Reagent System | Solvent | Conditions | Product | Reference |

| LiAlH₄ | THF / Ether | Reflux | 6-(2-Aminoethyl)-1,4-benzodioxan | mdma.ch |

| Na(MeOCH₂CH₂)₂AlH₂ (Red-Al) | Benzene | Reflux | 6-(2-Aminoethyl)-1,4-benzodioxan | mdma.ch |

| NaBH₄ / CuCl₂ | 2-Propanol | 80 °C | 6-(2-Aminoethyl)-1,4-benzodioxan | beilstein-journals.orgnih.gov |

| H₂ / Catalyst (e.g., Pd/C) | Ethanol / Methanol | Room Temp to Elevated Temp | 6-(2-Aminoethyl)-1,4-benzodioxan | beilstein-journals.org |

Applications of 6 2 Nitrovinyl 1,4 Benzodioxan in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

6-(2-Nitrovinyl)-1,4-benzodioxan serves as a foundational element in the synthesis of elaborate molecular structures due to the diverse reactivity of its nitroalkene moiety. Nitroalkenes are recognized as powerful and versatile intermediates in organic chemistry, participating in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. frontiersin.org The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic addition (Michael reaction), cycloaddition reactions, and reduction to other functional groups, such as amines or carbonyls. frontiersin.org

The 1,4-benzodioxane (B1196944) portion of the molecule is itself a privileged scaffold found in numerous biologically active compounds. unimi.itnih.gov This structural motif is a key component in the design of molecules targeting a range of pharmacological receptors. unimi.itnih.gov The combination of the reactive nitrovinyl group with the stable and biologically relevant benzodioxane core makes this compound an ideal starting material for creating new drug candidates and complex natural product analogues. chemimpex.com Its structure facilitates the assembly of intricate molecules that are of significant interest in medicinal chemistry. chemimpex.com

Utility in Heterocyclic Synthesis (e.g., pyrrolopyrimidines, tetrahydroisoquinolines)

The chemical properties of this compound make it an exceptionally useful precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are central to medicinal chemistry.

Tetrahydroisoquinolines: One of the most direct applications of this compound is in the synthesis of substituted tetrahydroisoquinolines. The synthesis begins with the reduction of the nitrovinyl group in (E)-6-(2-nitrovinyl)-2,3-dihydro nih.govbenzodioxine. This reduction, typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4), converts the nitrovinyl moiety into an ethylamine (B1201723) group, yielding 2-(2,3-dihydro nih.govbenzodioxin-6-yl)ethylamine. ub.edu This amine intermediate is a crucial component for constructing the tetrahydroisoquinoline skeleton through reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations, which are cornerstone methods for synthesizing this class of alkaloids. mdpi.comorganic-chemistry.org

Pyrrolopyrimidines: While direct synthesis of pyrrolopyrimidines from this compound is less commonly documented, the transformation of its functional groups provides a clear pathway. The nitro group can be reduced to a primary amine, which can then be used as a nucleophile in the construction of the pyrimidine (B1678525) ring. The adjacent vinyl group can be functionalized to introduce the necessary components for the formation of the fused pyrrole (B145914) ring. Pyrrolopyrimidines are a class of compounds with significant biological activities, and having versatile starting materials is key to exploring their chemical space. nih.govnih.govresearchgate.net

Development of New Synthetic Reagents and Intermediates

This compound is not only a building block but also a precursor for generating other valuable synthetic intermediates. The transformation of its nitrovinyl group opens up access to a variety of functional groups, expanding its utility.

As previously mentioned, the reduction of the nitrovinyl group provides 2-(2,3-dihydro nih.govbenzodioxin-6-yl)ethylamine. ub.edu This primary amine is a key intermediate for the synthesis of a wide range of more complex molecules, including amides, sulfonamides, and imines, which are themselves precursors to other molecular targets.

Furthermore, the nitroalkene can undergo various reactions to generate other useful intermediates. For instance, reaction with nucleophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, creating more functionalized 1,4-benzodioxan derivatives. The versatility of the nitro group, which can be converted into amines, oximes, or carbonyls, further underscores the role of this compound as a progenitor for a diverse array of synthetic intermediates.

Strategies for Lignan (B3055560) and Neolignan Synthesis

Lignans (B1203133) and neolignans are a large class of natural products characterized by the coupling of two phenylpropanoid (C6-C3) units. semanticscholar.org The 1,4-benzodioxane moiety is a prominent structural feature in a significant subclass of these compounds, often formed through oxidative dimerization of phenylpropanoid precursors. rsc.orgnih.govresearchgate.net

This compound represents a synthon that contains a pre-formed C6-C2 unit attached to the benzodioxane core. Synthetic strategies can leverage this structure to build the full lignan framework. The nitrovinyl group can be strategically transformed to create the necessary linkages. For example, it can be converted into a functional group that facilitates coupling with another phenylpropanoid unit. The development of synthetic methods targeting 1,4-benzodioxane lignans is an active area of research, given their diverse and promising biological activities, including anti-cancer and antiviral properties. semanticscholar.orgresearchgate.netnih.gov The use of building blocks like this compound can streamline the synthesis of these complex natural products and their analogues for further biological evaluation. semanticscholar.orgresearchgate.net

Future Research Directions and Unexplored Potential of 6 2 Nitrovinyl 1,4 Benzodioxan

Development of Novel Asymmetric Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. While methods for the synthesis of 6-(2-nitrovinyl)-1,4-benzodioxan exist, the development of novel asymmetric methodologies to control its stereochemical outcome is a critical future direction. The nitrovinyl group's double bond creates the potential for E/Z isomerism, and subsequent reactions can generate new chiral centers.

Future research should focus on:

Catalytic Asymmetric Henry Reactions: Investigating the use of chiral catalysts (e.g., organocatalysts or metal complexes) for the condensation of 6-formyl-1,4-benzodioxan with nitromethane (B149229). This would provide enantioselective access to a chiral hydroxynitroethyl precursor, which can then be dehydrated to form the target compound.

Enantioselective Reduction: Developing methods for the asymmetric reduction of the nitrovinyl group to yield chiral 2-(2-nitroethyl)-1,4-benzodioxan. This could employ chiral reducing agents or catalytic hydrogenation with chiral ligands, providing access to valuable chiral building blocks.

Kinetic Resolution: For racemic mixtures, exploring enzymatic or chemical kinetic resolution could provide a viable pathway to isolate single enantiomers. nih.gov This approach has been successful in the synthesis of complex chiral drugs. nih.gov

The successful development of these methodologies would be paramount for investigating the stereospecific bioactivity of downstream compounds.

Exploration of New Mechanistic Pathways and Reactivity Patterns

The electron-deficient nature of the nitrovinyl group makes it a highly versatile functional group for a variety of chemical transformations. A deeper exploration of its reactivity in the context of the 1,4-benzodioxan scaffold could unlock novel molecular architectures.

Key areas for mechanistic exploration include:

Michael Additions: The nitrovinyl moiety is an exceptional Michael acceptor. Future studies could systematically investigate the addition of a wide range of carbon and heteroatom nucleophiles. This would allow for the introduction of diverse functional groups and the construction of more complex side chains.

[4+2] Cycloadditions (Diels-Alder Reactions): The carbon-carbon double bond of the nitrovinyl group can act as a dienophile in Diels-Alder reactions. Probing its reactivity with various dienes could lead to the synthesis of novel, complex polycyclic structures incorporating the benzodioxan core.

Tandem Reactions: Designing one-pot tandem reaction sequences starting from this compound could provide rapid access to complex molecules. For example, a sequential Michael addition followed by an intramolecular cyclization could be a powerful strategy for building heterocyclic systems.

Understanding the underlying mechanisms of these reactions will enable chemists to predict and control the outcomes, expanding the synthetic utility of this versatile starting material.

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry offers powerful tools to predict molecular properties and guide synthetic efforts, saving significant time and resources. Applying these methods to this compound and its potential derivatives is a promising research avenue.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, reactivity, and thermochemical properties of the molecule and its derivatives. nih.gov Such studies can provide insights into reaction mechanisms and predict the stability of various isomers and conformers. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested for biological activity, QSAR models can be built. These models correlate structural features with activity, enabling the prediction of the potency of yet-unsynthesized compounds and guiding the design of more effective molecules.

Molecular Docking: For specific biological targets, molecular docking simulations can predict the binding modes and affinities of this compound derivatives. This structure-based drug design approach can help prioritize which compounds to synthesize for biological evaluation. nih.gov

Integrating these computational approaches can accelerate the discovery of new compounds with desired functions, from materials science to medicinal chemistry. nih.govnih.gov

Diversification of Chemical Space for Lead Compound Discovery

To fully explore the potential of the this compound scaffold in drug discovery, a systematic diversification of its chemical structure is necessary. nih.gov This involves creating a library of analogues by modifying different parts of the molecule and exploring the resulting "chemical space" for compounds with desirable biological and pharmacological properties. youtube.comsoci.org

A strategic approach to diversification could target several key positions on the molecule, as detailed in the table below.

| Modification Site | Proposed Modification | Rationale |

| Nitrovinyl Group | Reduction to amino group, cycloaddition, replacement with other electron-withdrawing groups (e.g., cyano, ester). | The nitro group is a versatile handle for further chemistry. Its reduction or modification can significantly alter polarity, hydrogen bonding capacity, and reactivity, which are key determinants of biological activity. |

| Aromatic Ring | Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) at positions 5, 7, or 8. | Modulating the electronic properties and lipophilicity of the aromatic ring can enhance binding affinity to biological targets and improve pharmacokinetic properties. |

| Dioxan Ring | Introduction of substituents on the ethylenedioxy bridge, or replacement of an oxygen with sulfur (thiabenzodioxan). | Altering the dioxan ring can influence the overall conformation and metabolic stability of the molecule. Such changes can fine-tune the compound's fit within a target's binding pocket. |

By systematically applying these modifications, researchers can generate a diverse library of novel compounds. This library can then be subjected to high-throughput screening against various biological targets, potentially leading to the discovery of new lead compounds for therapeutic development. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(2-Nitrovinyl)-1,4-benzodioxan?

Answer:

A high-yield (99%) synthesis involves refluxing 2,3-dihydro[1,4]benzodioxin-6-carbaldehyde with ammonium acetate in nitromethane under argon for 16 hours. The reaction proceeds via a nitrovinyl addition, monitored by TLC (CH₂Cl₂/hexane 7:3). Purification is achieved by filtration and vacuum concentration, yielding a bright yellow solid. Characterization includes ¹H/¹³C NMR (confirming vinyl proton coupling at J = 13.5 Hz) and IR spectroscopy. Melting point analysis (148–150°C) and HRMS further validate purity .

Basic: How can thermodynamic properties like enthalpy of formation be experimentally determined for 1,4-benzodioxan derivatives?

Answer:

Standard molar enthalpies of formation in the gas phase are measured using static bomb calorimetry (combustion energies) and Calvet microcalorimetry (vaporization/sublimation enthalpies). Corrections to 298.15 K are applied. Complementary DFT calculations with isodesmic/homodesmic reactions refine gas-phase values, showing <5% deviation from experimental data. This dual approach ensures accuracy for derivatives like 6-substituted benzodioxans .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:

Key methods include:

- TLC : Monitor reaction progress using CH₂Cl₂/hexane (7:3) to track starting material (Rf = 0.35) vs product (Rf = 0.55).

- NMR : ¹H NMR confirms vinyl proton coupling (J = 13.5 Hz), while ¹³C NMR identifies carbonyl and aromatic carbons.

- HRMS : Validates molecular weight (e.g., m/z 185.9812 for intermediates).

- IR : Detects functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹) .

Advanced: How do computational and experimental thermochemical data for 1,4-benzodioxan derivatives compare, and what discrepancies arise?

Answer:

DFT (B3LYP/6-31G*) and correlated methods (e.g., G3) predict gas-phase enthalpies of formation within 5–10 kJ/mol of experimental values. Discrepancies arise from approximations in solvation energy and lattice vibrations in solid-phase measurements. For 6-substituted derivatives, steric and electronic effects (e.g., nitro groups) introduce larger deviations (~15 kJ/mol), necessitating hybrid computational-experimental validation .

Advanced: What structural features of this compound influence its antitumor activity, and how are SAR studies designed?

Answer:

The nitrovinyl group enhances electrophilicity, enabling covalent binding to cellular targets (e.g., methionine aminopeptidase II). SAR studies compare substituents at the 6-position:

- Electron-withdrawing groups (e.g., -NO₂) improve IC₅₀ values (e.g., 6k: IC₅₀ = 1.2 µM against HepG2).

- Bulkier groups reduce solubility but increase membrane permeability.

Assays include MTT viability tests and molecular docking (e.g., FAK inhibition via 1,4-benzodioxan oxygen interaction with Asp564) .

Advanced: How does the electronic excited state alter the conformational dynamics of 1,4-benzodioxan?

Answer:

Rotationally resolved spectroscopy reveals increased puckering of the dioxan ring in the excited singlet state (S₁) compared to the planar ground state (S₀). This "anomeric effect" arises from hyperconjugation between oxygen lone pairs and σ* orbitals, destabilizing planar conformers. Ab-initio calculations (MP2/cc-pVTZ) correlate inertial defects with non-planarity, showing 10–15% ring distortion in S₁ .

Advanced: What mechanisms explain the adrenergic blocking activity of 1,4-benzodioxan derivatives?

Answer:

Derivatives like 2-methoxy-1,4-benzodioxan bind α₂-adrenoceptors via hydrogen bonding between the dioxan oxygen and Asp113. Competitive binding assays (e.g., [³H]-idazoxan displacement) show Ki values <50 nM for high-affinity sites. Non-adrenoceptor binding (NAIBS) involves hydrophobic interactions with the nitrovinyl group, as evidenced by RX801023 selectivity studies .

Advanced: How do Mills-Nixon effects influence the reactivity of 1,4-benzodioxan derivatives in electrophilic substitution?

Answer:

The fused dioxan ring induces strain and alters hybridization at C6, enhancing reactivity toward electrophiles (e.g., detritiation in trifluoroacetic acid). Delocalization of Ar-O electrons stabilizes transition states, increasing substitution rates at C6 by 3-fold compared to C5. Computational NBO analysis quantifies hyperconjugative stabilization (~20 kcal/mol) .

Basic: What safety considerations are essential when handling nitromethane in the synthesis of this compound?

Answer:

Nitromethane is highly flammable and toxic. Use flame-dried glassware under inert gas (argon) to prevent combustion. Conduct reflux in a fume hood with blast shields. Post-reaction, neutralize waste with 10% NaOH before disposal. Personal protective equipment (PPE) includes nitrile gloves and explosion-proof refrigerators for storage .

Advanced: How do 1,3,4-oxadiazole-1,4-benzodioxan hybrids enhance antitumor potency?

Answer:

The oxadiazole moiety improves metabolic stability and π-π stacking with kinase ATP pockets (e.g., FAK). Hybrids like compound 24 (FAK IC₅₀ = 0.78 µM) exploit synergistic interactions: 1,4-benzodioxan binds Asp564, while the oxadiazole-thione group chelates Mg²⁺ ions. Pharmacokinetic optimization involves logP adjustments (<3) to balance bioavailability and CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.